molecular formula C16H12BrN3 B361972 9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline CAS No. 327061-50-7

9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B361972
CAS No.: 327061-50-7
M. Wt: 326.19g/mol
InChI Key: FDVFUOAGKOCQKN-UHFFFAOYSA-N
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Description

9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound, which includes a bromine atom and an ethyl group, contributes to its distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of a suitable catalyst. One common method includes the use of glacial acetic acid under microwave irradiation, which significantly reduces the reaction time . Another approach involves the use of cerium (IV) oxide nanoparticles as a catalyst in an aqueous medium, leading to high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher efficiency and yield. The use of microwave irradiation and nanoparticle catalysts can be scaled up for industrial applications, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoloquinoxalines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline is unique due to the presence of both bromine and ethyl groups, which enhance its biological activity and electronic properties. The bromine atom increases the compound’s reactivity in substitution reactions, while the ethyl group contributes to its lipophilicity and ability to interact with biological membranes.

Properties

IUPAC Name

9-bromo-6-ethylindolo[3,2-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3/c1-2-20-14-8-7-10(17)9-11(14)15-16(20)19-13-6-4-3-5-12(13)18-15/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVFUOAGKOCQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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